![molecular formula C21H18FN3O5 B2489787 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 887456-02-2](/img/no-structure.png)

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

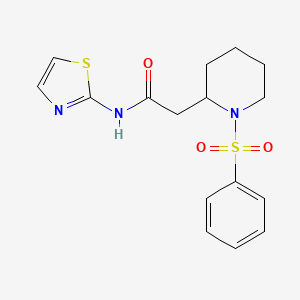

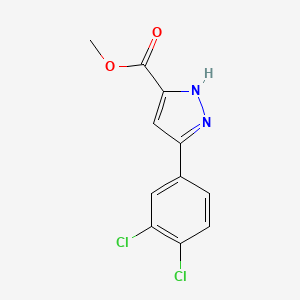

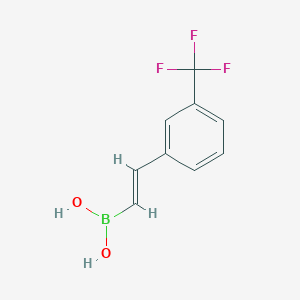

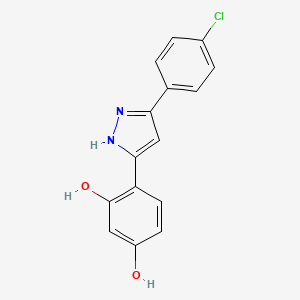

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides and benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives utilizes methods like the aza-Wittig reaction, palladium-catalyzed carbonylation, and nucleophilic substitution reactions to introduce various functional groups and build the desired scaffold (Dollé et al., 2008; Wang et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves computational methods like density functional theory (DFT) to predict geometry, electronic structure, and potential reactive sites. These analyses can provide insights into the stability, reactivity, and interactions of the molecule with biological targets (Mary et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of various substituted compounds for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). In particular, fluorinated compounds like this have been synthesized and found to have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). These studies contribute to the understanding of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Radiosynthesis for PET Imaging

The compound is closely related to the radiosynthesis of radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with PET. These radioligands are designed to have a fluorine atom in their structure, facilitating their labeling with fluorine-18 for in vivo imaging. This process involves a simple one-step process, contributing significantly to the field of neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These synthesized compounds have been evaluated for their anti-inflammatory and analgesic agents, showcasing the compound's versatility in synthesizing new heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).

In Vitro Cytotoxic Activity

The compound has been used in the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which have been tested for their anticancer activity on various cancer cell lines. This research highlights the compound's potential in contributing to the discovery of new anticancer agents (Al-Sanea et al., 2020).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with barbituric acid to form 4-fluoro-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "barbituric acid", "N-(2-methoxyethyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with barbituric acid in the presence of a base such as potassium carbonate to form 4-fluoro-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine.", "Step 2: Reaction of 4-fluoro-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine with N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide." ] } | |

CAS-Nummer |

887456-02-2 |

Produktname |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |

Molekularformel |

C21H18FN3O5 |

Molekulargewicht |

411.389 |

IUPAC-Name |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C21H18FN3O5/c1-29-11-10-23-17(26)12-24-18-15-4-2-3-5-16(15)30-19(18)20(27)25(21(24)28)14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26) |

InChI-Schlüssel |

HTRHQLBHCVUOQT-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)